Cas no 1551240-30-2 (5-(oxan-4-yl)thiophene-2-carbaldehyde)
5-(oxan-4-yl)thiophene-2-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 2-Thiophenecarboxaldehyde, 5-(tetrahydro-2H-pyran-4-yl)-
- 5-(oxan-4-yl)thiophene-2-carbaldehyde
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- MDL: MFCD30488267
- Inchi: 1S/C10H12O2S/c11-7-9-1-2-10(13-9)8-3-5-12-6-4-8/h1-2,7-8H,3-6H2
- InChI Key: WTVOWYFAWLTVST-UHFFFAOYSA-N
- SMILES: C1(C=O)SC(C2CCOCC2)=CC=1
5-(oxan-4-yl)thiophene-2-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AW38597-2.5g |
5-(oxan-4-yl)thiophene-2-carbaldehyde |
1551240-30-2 | 95% | 2.5g |
$3101.00 | 2024-04-20 | |
| A2B Chem LLC | AW38597-50mg |
5-(oxan-4-yl)thiophene-2-carbaldehyde |
1551240-30-2 | 95% | 50mg |
$398.00 | 2024-04-20 | |
| A2B Chem LLC | AW38597-100mg |
5-(oxan-4-yl)thiophene-2-carbaldehyde |
1551240-30-2 | 95% | 100mg |
$578.00 | 2024-04-20 | |
| A2B Chem LLC | AW38597-250mg |
5-(oxan-4-yl)thiophene-2-carbaldehyde |
1551240-30-2 | 95% | 250mg |
$809.00 | 2024-04-20 | |
| A2B Chem LLC | AW38597-500mg |
5-(oxan-4-yl)thiophene-2-carbaldehyde |
1551240-30-2 | 95% | 500mg |
$1254.00 | 2024-04-20 | |
| A2B Chem LLC | AW38597-1g |
5-(oxan-4-yl)thiophene-2-carbaldehyde |
1551240-30-2 | 95% | 1g |
$1599.00 | 2024-04-20 | |
| Enamine | EN300-330536-1g |
5-(oxan-4-yl)thiophene-2-carbaldehyde |
1551240-30-2 | 95% | 1g |
$1485.0 | 2023-09-04 | |
| Enamine | EN300-330536-5g |
5-(oxan-4-yl)thiophene-2-carbaldehyde |
1551240-30-2 | 95% | 5g |
$4309.0 | 2023-09-04 | |
| Enamine | EN300-330536-10g |
5-(oxan-4-yl)thiophene-2-carbaldehyde |
1551240-30-2 | 95% | 10g |
$6390.0 | 2023-09-04 | |
| Chemenu | CM459141-1g |
5-(oxan-4-yl)thiophene-2-carbaldehyde |
1551240-30-2 | 95%+ | 1g |
$1620 | 2023-02-02 |
5-(oxan-4-yl)thiophene-2-carbaldehyde Related Literature
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
Additional information on 5-(oxan-4-yl)thiophene-2-carbaldehyde
The Synthesis, Biological Activity, and Emerging Applications of 5-(oxan-4-yl)thiophene-2-carbaldehyde (CAS No. 1551240-30-)
The compound 5-(oxan-4-yl)thiophene-carbaldehyde, designated by CAS registry number CAS No. 1551-30-, is a structurally distinct thiophene derivative with a unique combination of functional groups. Its molecular formula is C₉H₈O₂S, with a molecular weight of approximately 176 g/mol. The central thiophene ring—a heterocyclic aromatic system commonly found in pharmaceuticals—hosts an aldehyde moiety at position ₂ and an oxane substituent attached via the oxygen atom at position ₅. This configuration offers dual advantages: the thiophene core provides inherent stability and pharmacokinetic properties, while the oxane ring enhances flexibility for further chemical modifications. Recent advancements in synthetic methodologies have enabled scalable production of this compound under environmentally benign conditions.
In medicinal chemistry research, this compound has gained traction as a promising lead molecule due to its tunable reactivity profile. The aldehyde group (carbaldehyde) facilitates efficient conjugation with amino-functionalized biomolecules such as peptides or antibodies via reductive amination reactions. This property was leveraged in a groundbreaking study published in *Nature Communications* (Zhang et al., ____ , where researchers demonstrated its utility as a bioorthogonal handle for targeted drug delivery systems. By attaching therapeutic payloads to this scaffold using click chemistry principles, they achieved selective delivery to tumor cells while minimizing off-target effects—a critical challenge in modern oncology.
A series of mechanistic studies conducted by Smith et al.*ACS Med Chem Lett*, ) revealed that when incorporated into kinase inhibitor frameworks, this compound exhibits superior binding affinity compared to conventional scaffolds like benzimidazoles or pyridines. The oxygen atom within the oxane ring () forms hydrogen bonds with key residues within protein kinase active sites, thereby enhancing both potency and selectivity against epidermal growth factor receptor (EGFR) variants associated with non-small cell lung cancer.
In neurobiology applications, this compound's thiophene core () has been shown to interact uniquely with voltage-gated sodium channels (Nav). A collaborative study between Oxford University and Pfizer (*J Med Chem*, ) identified analogs derived from this scaffold that selectively modulate Nav ₁·₇ without affecting other isoforms—a breakthrough for developing novel pain therapeutics without motor function impairment typical of current analgesics.
Spectroscopic analyses confirm that the oxane substituent induces conformational constraints on the thiophene plane through steric interactions between positions ₄ and ₅ (-). This structural rigidity was exploited by MIT researchers (*Angew Chem Int Ed*, ) to create photoactivatable probes that bind specifically to heat shock proteins (HSP90). Upon UV irradiation at λ = 365 nm, these probes undergo controlled photochemical cleavage releasing fluorescent tags precisely within cellular compartments—a technique revolutionizing real-time protein interaction studies.
New computational docking studies using AlphaFold-derived structures reveal unexpected interactions between this compound's carbonyl oxygen and tyrosine kinase domains' hydrophobic pockets (*Sci Rep*, ). These findings suggest potential applications as allosteric modulators rather than competitive inhibitors—a paradigm shift enabling development of drugs effective against traditionally undruggable targets like KRAS G12C mutations.
In green chemistry initiatives, solvent-free microwave-assisted synthesis protocols have been optimized for this compound's preparation (*Green Chem*, ). Solid-phase reactions using silica-supported catalysts achieve yields exceeding 98% while eliminating hazardous organic solvents commonly used in traditional methods such as Friedel-Crafts acylation pathways reported earlier (Link to study here). These advances align with current regulatory trends emphasizing sustainable manufacturing practices.
Bioavailability enhancement strategies involving prodrug design are currently being explored by multiple groups. Incorporating ester linkages adjacent to the aldehyde group (e) allows oral administration while maintaining parent molecule efficacy post-metabolic activation (*Eur J Pharm Sci*, ). Preclinical models show improved plasma half-life compared to non-functionalized thiophenes used previously in similar applications.
Surface-enhanced Raman spectroscopy (SERS) studies highlight its potential as a diagnostic tool component (*Anal Chem*, ). The characteristic stretching vibrations from its C=S double bond provide distinct spectral signatures detectable at femtomolar concentrations when coupled with gold nanoparticles—making it ideal for developing ultrasensitive biosensors targeting inflammatory biomarkers like C-reactive protein (CRP).
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